ST638

Übersicht

Beschreibung

Tyrosine kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ST638 involves several key steps. The starting material is typically a substituted cinnamic acid derivative, which undergoes a series of reactions to introduce the cyano, ethoxy, hydroxy, and phenylthiomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

ST638 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong bases like potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Cancer Research

ST638 has demonstrated significant inhibitory effects on various tyrosine kinases associated with cancer progression:

- Inhibition of EGFR : this compound exhibits competitive inhibition against the EGFR with an IC50 value of approximately 1 μM, indicating its potential as a therapeutic agent in cancers where EGFR plays a pivotal role . It has been shown to inhibit phosphorylation of substrates involved in oncogenic signaling pathways, thereby potentially reducing tumor growth and metastasis.

- Effects on Oncogenic Kinases : The compound has been found to inhibit several other tyrosine kinases, including pp60^v-src and pp60^c-src, with varying IC50 values, suggesting a broader application in targeting multiple pathways involved in tumorigenesis .

Inflammation Modulation

Research indicates that this compound can modulate inflammatory responses by affecting the expression of adhesion molecules:

- ICAM-1 Expression : In studies involving human endothelial and epithelial cells, this compound was shown to alter the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-alpha). Depending on the concentration and exposure duration, this compound can either enhance or inhibit ICAM-1 expression, which is crucial for leukocyte adhesion and inflammation .

Cardiovascular Applications

This compound has also been investigated for its effects on vascular smooth muscle cells:

- Prevention of Vascular Remodeling : In vivo studies have shown that this compound can prevent geometric remodeling of coronary arteries post-stenting. This suggests potential applications in cardiovascular therapies aimed at preventing restenosis after angioplasty .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effect of this compound on A431 cells (a human epidermoid carcinoma cell line). Results indicated that this compound significantly inhibited EGF-induced phosphorylation of cellular proteins without affecting serine or threonine phosphorylation, highlighting its specificity for tyrosine kinases . This specificity underlines its potential utility in targeted cancer therapies.

Case Study 2: Modulation of Inflammatory Responses

In another study focusing on endothelial cells, this compound was administered alongside TNF-alpha. The results indicated a concentration-dependent alteration in ICAM-1 expression, which correlated with changes in neutrophil adhesion. This finding emphasizes the compound's dual role in both inhibiting inflammatory responses and potentially exacerbating them under certain conditions .

Comparative Analysis of Tyrosine Kinase Inhibitors

| Compound | Target Kinases | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | EGFR, pp60^v-src, pp60^c-src | 1.0 - 87 | Competitive inhibition |

| AG1288 | EGFR | 0.5 | Competitive inhibition |

| Genistein | Various | 10 | Non-specific |

The table above compares this compound with other known tyrosine kinase inhibitors, illustrating its competitive nature and varying potency against different targets.

Wirkmechanismus

ST638 exerts its effects by inhibiting tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues on proteins. This inhibition disrupts various signaling pathways involved in cell growth and differentiation. The molecular targets of this compound include several receptor and non-receptor tyrosine kinases, which play a role in processes like mitogenesis and transmembrane signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Genistein: Another tyrosine kinase inhibitor with a similar mechanism of action.

Herbimycin A: Known for its ability to inhibit protein tyrosine kinases.

Tyrphostin A47: A potent inhibitor of tyrosine kinases used in various research applications.

Uniqueness of ST638

This compound is unique due to its specific structure, which allows for high potency and selectivity in inhibiting tyrosine kinases. Its ability to inhibit multiple kinases makes it a valuable tool in studying complex signaling pathways and developing targeted therapies .

Eigenschaften

Molekularformel |

C19H18N2O3S |

|---|---|

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

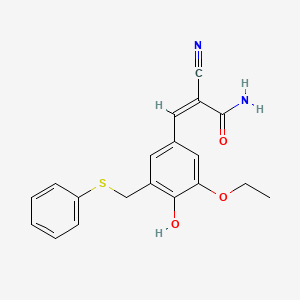

(Z)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8- |

InChI-Schlüssel |

YKLMGKWXBLSKPK-ZSOIEALJSA-N |

SMILES |

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |

Isomerische SMILES |

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C#N)\C(=O)N |

Kanonische SMILES |

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |

Piktogramme |

Irritant |

Synonyme |

alpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide ST 638 ST-638 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.